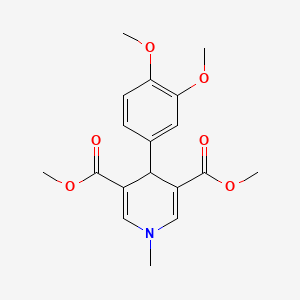
2-((4-Ethoxyphenyl)amino)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Ethoxyphenyl)amino)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. The compound features a quinoline core, which is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring. This structure is significant due to its presence in various biologically active molecules.
準備方法
合成経路と反応条件
4-エトキシフェニルアミノ)キノリン-4-カルボン酸の合成は、通常、以下の手順を伴います。
出発物質: 合成は、アニリン、2-ニトロベンズアルデヒド、およびピルビン酸から始まります。
ドブナー反応: 最初のステップは、ドブナー反応で、アニリンが2-ニトロベンズアルデヒドとピルビン酸と反応して中間体を形成します。
アミド化と還元: 中間体は、アミド化とそれに続く還元を受けて、目的のキノリン誘導体になります。
アシル化とアミノ化: 最後のステップは、アシル化とアミノ化で、エトキシフェニル基を導入して合成を完了します.
工業的製造方法
キノリン誘導体の工業的製造は、収率を高め、環境への影響を低減するために、グリーンケミストリーの原則を採用することがよくあります。 マイクロ波アシスト合成、溶媒なし反応、再生可能な触媒の使用などの方法が一般的に使用されています .
3. 化学反応解析
反応の種類
4-エトキシフェニルアミノ)キノリン-4-カルボン酸は、以下を含むさまざまな化学反応を受けます。
酸化: この化合物は、キノリン-4-カルボン酸誘導体を形成するために酸化することができます。
還元: 還元反応は、キノリン環またはエトキシフェニル基を修飾することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物
これらの反応から生成される主要な生成物には、さまざまな置換キノリン誘導体が含まれ、それらは異なる生物活性を示す可能性があります .
4. 科学研究の応用
4-エトキシフェニルアミノ)キノリン-4-カルボン酸は、いくつかの科学研究の応用を持っています。
化学: より複雑な分子の合成と反応機構の研究のためのビルディングブロックとして使用されます。
生物学: 抗菌剤および抗がん剤としての可能性が調査されています。
医学: 特に、新しい抗生物質と抗がん剤の開発のための創薬におけるリード化合物として役立ちます。
化学反応の分析
Types of Reactions
2-((4-Ethoxyphenyl)amino)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the ethoxyphenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
科学的研究の応用
2-((4-Ethoxyphenyl)amino)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as an antimicrobial and anticancer agent.
Medicine: It serves as a lead compound in drug discovery, particularly for developing new antibiotics and anticancer drugs.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
作用機序
4-エトキシフェニルアミノ)キノリン-4-カルボン酸の作用機序は、特定の分子標的との相互作用を伴います。
6. 類似の化合物との比較
類似の化合物
- 2-フェニルキノリン-4-カルボン酸
- 2-アミノキノリン-4-カルボン酸
- 2-フルオロキノリン-4-カルボン酸
独自性
4-エトキシフェニルアミノ)キノリン-4-カルボン酸は、エトキシフェニル基の存在によりユニークであり、他のキノリン誘導体に比べて、その生物活性と特異性を高めています .
類似化合物との比較
Similar Compounds
- 2-Phenyl-quinoline-4-carboxylic acid
- 2-Amino-quinoline-4-carboxylic acid
- 2-Fluoro-quinoline-4-carboxylic acid
Uniqueness
2-((4-Ethoxyphenyl)amino)quinoline-4-carboxylic acid is unique due to the presence of the ethoxyphenyl group, which enhances its biological activity and specificity compared to other quinoline derivatives .
特性
分子式 |
C18H16N2O3 |
|---|---|
分子量 |
308.3 g/mol |
IUPAC名 |
2-(4-ethoxyanilino)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H16N2O3/c1-2-23-13-9-7-12(8-10-13)19-17-11-15(18(21)22)14-5-3-4-6-16(14)20-17/h3-11H,2H2,1H3,(H,19,20)(H,21,22) |
InChIキー |
JVQKJZWMTKNYRH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11206937.png)

![6-benzyl-N-[(4-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11206956.png)
![[3-amino-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B11206962.png)



![1-(3-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B11207000.png)
![N,N-diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11207006.png)

![4-[2-({5,7-Diphenylpyrrolo[2,3-D]pyrimidin-4-YL}amino)ethyl]benzenesulfonamide](/img/structure/B11207021.png)

![N-(3-methoxyphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11207034.png)

